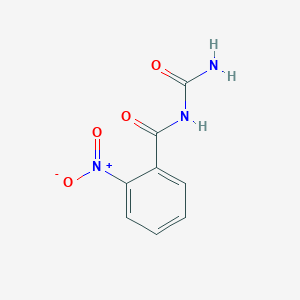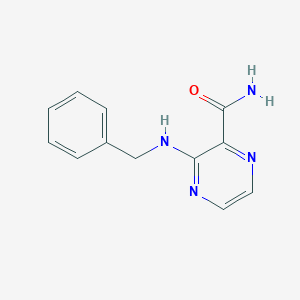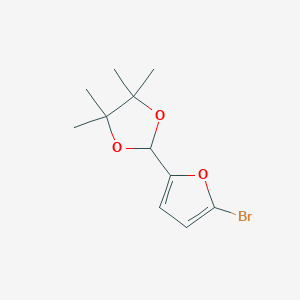
2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane is an organic compound with the molecular formula C11H15BrO3. This compound features a brominated furan ring attached to a dioxolane ring, which is further substituted with four methyl groups. The presence of the bromine atom and the dioxolane ring makes this compound interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane typically involves the bromination of a furan derivative followed by the formation of the dioxolane ring. One common method includes the bromination of 5-furan-2-yl-methanol using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 5-bromofuran-2-yl-methanol is then reacted with acetone and an acid catalyst to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The brominated furan ring can be oxidized to form corresponding furanones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of hydrogenated furan derivatives.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The bromine atom and the dioxolane ring can facilitate binding to these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Bromofuran-2-yl)-1,3-dioxolane: Lacks the tetramethyl substitution, making it less sterically hindered.
2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxane: Contains a dioxane ring instead of a dioxolane ring, affecting its reactivity and stability.
2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxepane: Features a larger dioxepane ring, which can influence its chemical properties.
Uniqueness
2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane is unique due to its specific combination of a brominated furan ring and a tetramethyl-substituted dioxolane ring. This structure imparts distinct steric and electronic properties, making it valuable for various chemical transformations and applications .
Propriétés
Numéro CAS |
64649-80-5 |
|---|---|
Formule moléculaire |
C11H15BrO3 |
Poids moléculaire |
275.14 g/mol |
Nom IUPAC |
2-(5-bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C11H15BrO3/c1-10(2)11(3,4)15-9(14-10)7-5-6-8(12)13-7/h5-6,9H,1-4H3 |
Clé InChI |
FIZKLFXXRMBRKG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OC(O1)C2=CC=C(O2)Br)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


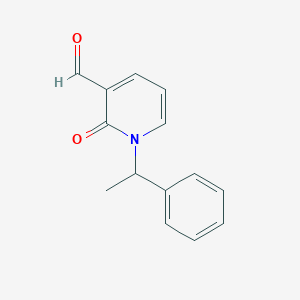
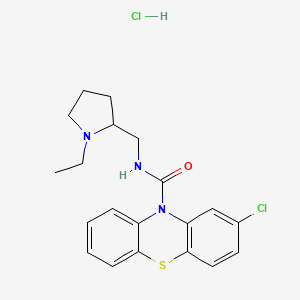
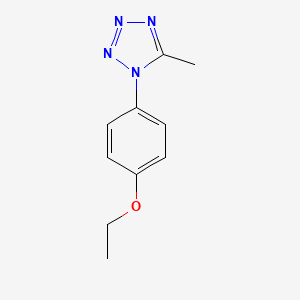
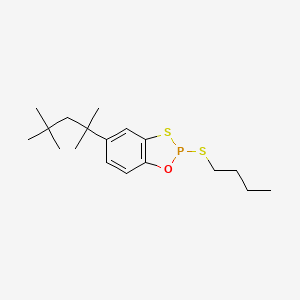
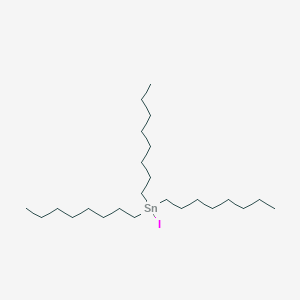
![N-[(2-Methoxy-5-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14487035.png)
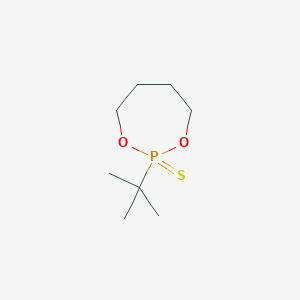
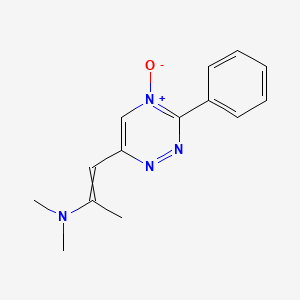

![2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid](/img/structure/B14487054.png)

